

Technical Support Center: Tyr-Arg-Phe-Lys-NH2 (DALDA)

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Compound of Interest

Compound Name: Tyrosyl-arginyl-phenylalanyl-
lysinamide

Cat. No.: B044049

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Tyr-Arg-Phe-Lys-NH2 in solution?

The stability of Tyr-Arg-Phe-Lys-NH2 in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many peptides, it is susceptible to chemical degradation pathways such as hydrolysis, oxidation, and deamidation over time. The presence of a D-arginine at position 2 and a C-terminal amide group provides significant resistance to enzymatic degradation by aminopeptidases and carboxypeptidases, respectively, making it relatively stable in biological matrices for short-term experiments.[\[1\]](#)

Q2: What are the main chemical degradation pathways for Tyr-Arg-Phe-Lys-NH2?

The primary potential chemical degradation pathways for Tyr-Arg-Phe-Lys-NH2 in solution include:

- Oxidation of the Tyrosine Residue: The phenol side chain of tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and transition metals. This can lead to the formation of various oxidation products, including dityrosine adducts or other modified species.
- Hydrolysis of the Peptide Bonds: While generally stable, peptide bonds can undergo hydrolysis, especially at extreme pH values (acidic or alkaline) and elevated temperatures.^[2] ^[3]^[4]^[5]
- Hydrolysis of the C-terminal Amide: The C-terminal lysine amide can be hydrolyzed to the corresponding carboxylic acid. This process is also typically favored at acidic or basic pH.
- Deamidation: While less common for a C-terminal amide compared to asparagine or glutamine side chains, deamidation can still occur under certain conditions.

Q3: What are the recommended storage conditions for Tyr-Arg-Phe-Lys-NH₂ solutions?

For optimal stability, it is recommended to store solutions of Tyr-Arg-Phe-Lys-NH₂ under the following conditions:

- Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term use (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
- pH: Prepare solutions in a buffer with a pH in the slightly acidic to neutral range (pH 5-7).
- Light: Protect solutions from light to minimize photo-oxidation of the tyrosine residue.
- Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Loss of Peptide Potency or Activity Over Time

Possible Cause: Chemical degradation of the peptide in solution.

Troubleshooting Steps:

- Verify Storage Conditions: Ensure the peptide solution has been stored at the recommended temperature and protected from light.
- Check Solution pH: Measure the pH of the stock solution. If it has shifted outside the optimal range (pH 5-7), prepare a fresh solution in a properly buffered medium.
- Assess for Oxidation: If the solution has been exposed to air or light for extended periods, consider preparing a fresh stock and handling it under conditions that minimize oxidation (e.g., using degassed buffers, storing under inert gas).
- Perform a Stability Study: If consistent loss of activity is observed, a simple stability study can be performed. Aliquot the peptide solution and store it under different conditions (e.g., room temperature, 4°C, -20°C). Analyze the purity of the aliquots at different time points using a suitable analytical method like HPLC.

Issue 2: Appearance of New Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

- Characterize New Peaks: If your HPLC method shows new peaks appearing over time, these are likely degradation products. The retention time of these peaks can provide clues to their identity. For example, a more polar degradation product (e.g., from amide hydrolysis) might elute earlier than the parent peptide.
- Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.^{[2][6][7][8]} Expose the peptide to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high temperature, UV light) for a short period. The degradation products formed can serve as standards to help identify the impurities in your aged samples.
- Mass Spectrometry Analysis: To definitively identify the degradation products, analysis by mass spectrometry (MS) is recommended.^{[9][10]} An increase in mass could indicate oxidation, while a mass change of +1 Da could suggest hydrolysis of the C-terminal amide.

Quantitative Data Summary

While specific, comprehensive quantitative stability data for Tyr-Arg-Phe-Lys-NH₂ across a wide range of conditions is not readily available in published literature, the following tables provide illustrative examples of expected stability trends based on general peptide chemistry. Note: This data is for exemplary purposes and should be confirmed by experimental analysis for your specific application.

Table 1: Effect of pH on the Stability of Tyr-Arg-Phe-Lys-NH₂ at 25°C

pH	Buffer System	Incubation Time (days)	% Remaining Parent Peptide (Illustrative)
3.0	0.1 M Citrate	7	85%
5.0	0.1 M Acetate	7	95%
7.4	0.1 M Phosphate	7	92%
9.0	0.1 M Borate	7	78%

Table 2: Effect of Temperature on the Stability of Tyr-Arg-Phe-Lys-NH₂ at pH 7.4

Temperature (°C)	Incubation Time (days)	% Remaining Parent Peptide (Illustrative)
4	30	98%
25	30	88%
37	30	75%

Experimental Protocols

Protocol 1: General HPLC-Based Stability Assay

This protocol outlines a general method for assessing the stability of Tyr-Arg-Phe-Lys-NH₂ in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- Tyr-Arg-Phe-Lys-NH₂ peptide standard
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Buffer solutions at desired pH values
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Peptide Stock Solution: Prepare a stock solution of Tyr-Arg-Phe-Lys-NH₂ (e.g., 1 mg/mL) in the desired buffer or water.

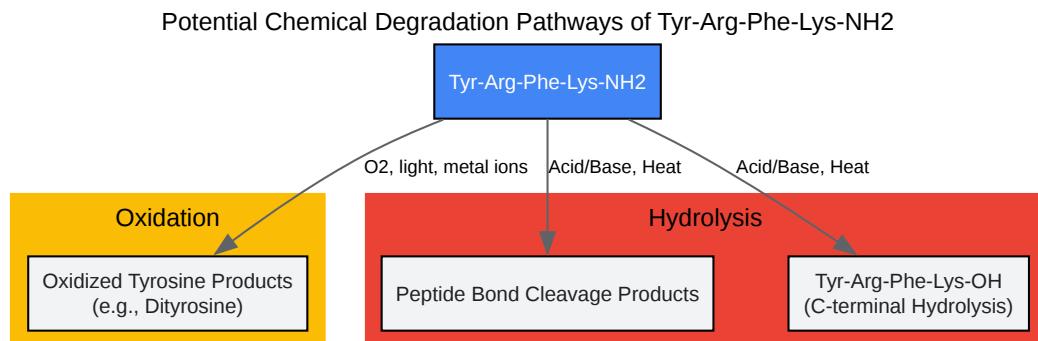
3. HPLC Method:

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm or 280 nm (for tyrosine absorbance)
- Injection Volume: 10-20 µL
- Gradient (Example):
 - 0-5 min: 5% B
 - 5-25 min: 5% to 50% B (linear gradient)
 - 25-30 min: 50% to 95% B (wash)
 - 30-35 min: 95% to 5% B (re-equilibration)

4. Stability Study Procedure:

- Prepare aliquots of the peptide stock solution in vials.
- Store the vials under the desired conditions (e.g., different temperatures, pH values).
- At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot.
- Analyze the sample by HPLC.
- Calculate the percentage of the parent peptide remaining by integrating the peak area of the main peptide peak and any degradation peaks. The percentage of the parent peptide can be calculated as: (Area of Parent Peak at Time X / Area of Parent Peak at Time 0) * 100.

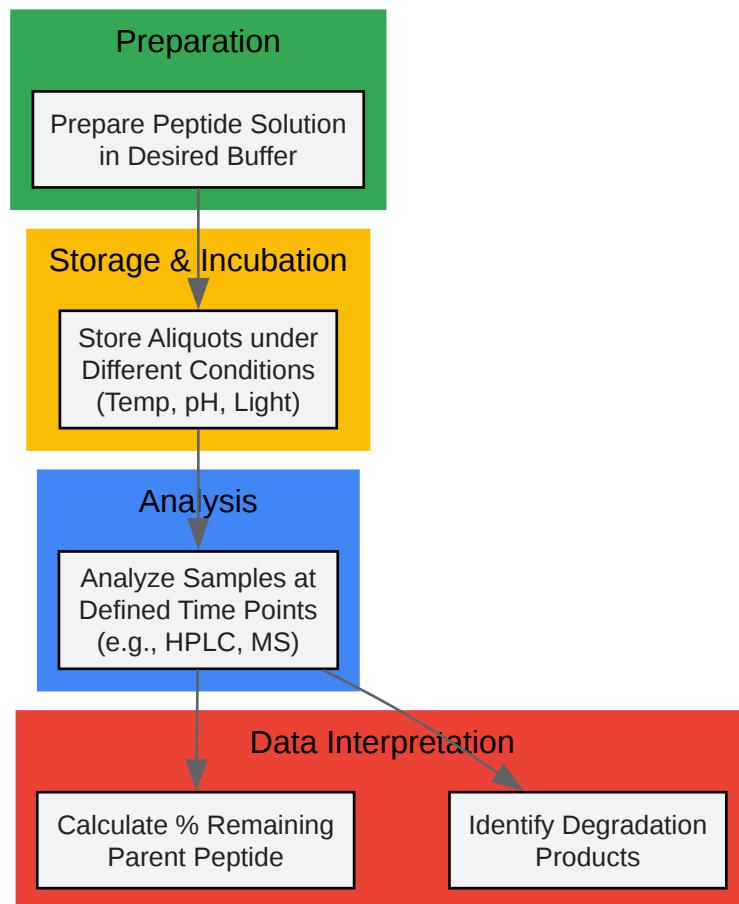
Visualizations



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Caption: Potential chemical degradation pathways for Tyr-Arg-Phe-Lys-NH₂.

General Workflow for Peptide Stability Testing

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Caption: General experimental workflow for assessing peptide stability.

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